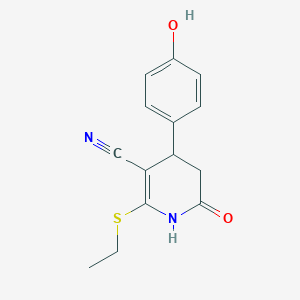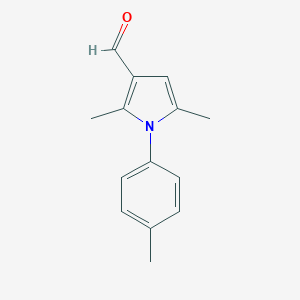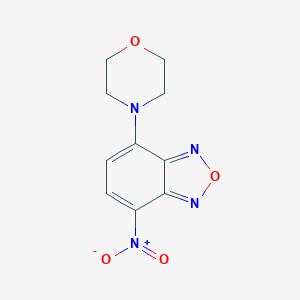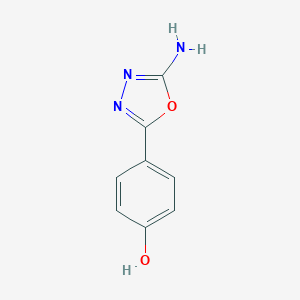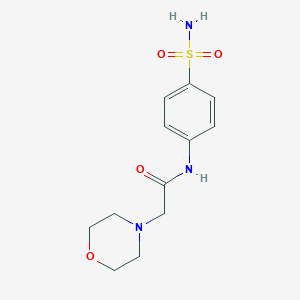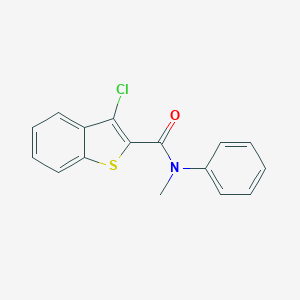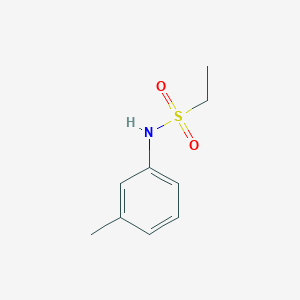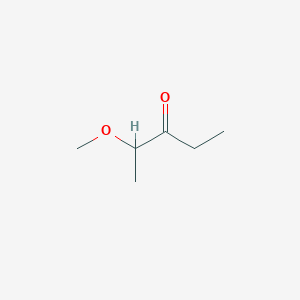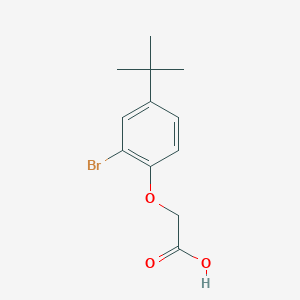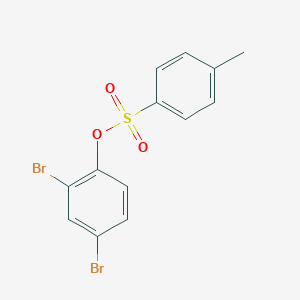
2,4-Dibromophenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromophenyl 4-methylbenzenesulfonate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound is known for its diverse applications in the field of chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Dibromophenyl 4-methylbenzenesulfonate is not well understood. However, it is believed to act as a nucleophile and an electrophile due to the presence of the bromine atoms. This compound can undergo substitution reactions with other nucleophiles such as amines, alcohols, and thiols. It can also undergo electrophilic aromatic substitution reactions with electron-rich aromatic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,4-Dibromophenyl 4-methylbenzenesulfonate. However, studies have shown that this compound has antimicrobial and antitumor properties. It has been reported to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-Dibromophenyl 4-methylbenzenesulfonate in lab experiments is its high purity and stability. This compound is easy to handle and store. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Dibromophenyl 4-methylbenzenesulfonate in scientific research. One of the areas of interest is the synthesis of new biologically active compounds using this compound as a starting material. Another area of interest is the study of the mechanism of action of this compound and its derivatives. This can provide insights into the development of new drugs and therapies. Additionally, the use of this compound in the synthesis of liquid crystals and polymers can lead to the development of new materials with unique properties.
Conclusion
In conclusion, 2,4-Dibromophenyl 4-methylbenzenesulfonate is a versatile compound that is widely used in scientific research. It is used as a reagent for the synthesis of various organic compounds and has antimicrobial and antitumor properties. While the mechanism of action of this compound is not well understood, there are several future directions for its use in scientific research. Further studies are needed to fully understand the potential of this compound in the development of new drugs and materials.
Synthesemethoden
The synthesis of 2,4-Dibromophenyl 4-methylbenzenesulfonate involves the reaction of 2,4-dibromophenol and 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromophenyl 4-methylbenzenesulfonate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a starting material for the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. This compound is also used in the synthesis of liquid crystals, dyes, and polymers.
Eigenschaften
CAS-Nummer |
6286-84-6 |
|---|---|
Produktname |
2,4-Dibromophenyl 4-methylbenzenesulfonate |
Molekularformel |
C13H10Br2O3S |
Molekulargewicht |
406.09 g/mol |
IUPAC-Name |
(2,4-dibromophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H10Br2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-13-7-4-10(14)8-12(13)15/h2-8H,1H3 |
InChI-Schlüssel |
OQPFDIABRCNBHT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)Br |
Andere CAS-Nummern |
6286-84-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



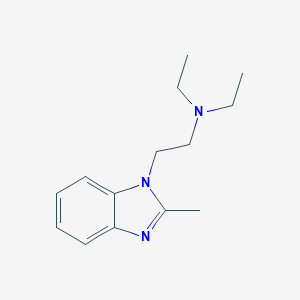
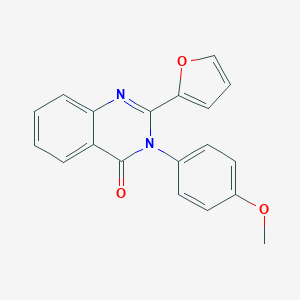
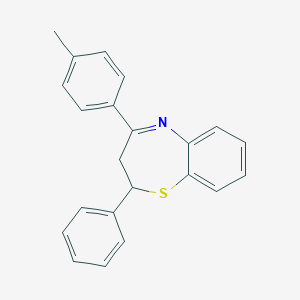
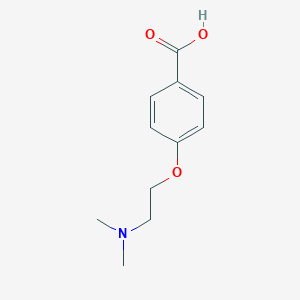
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
